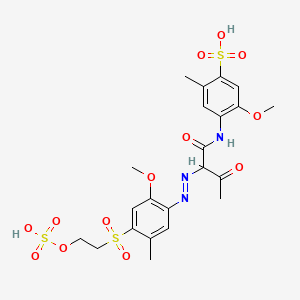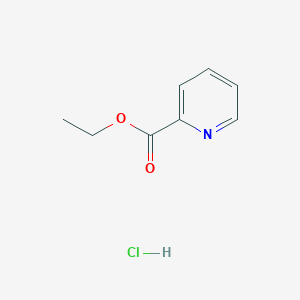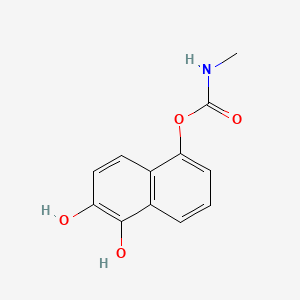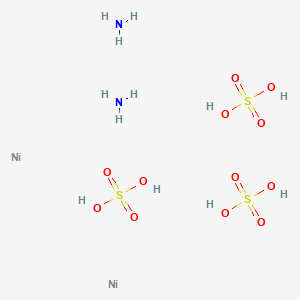
Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- is a complex organic compound that belongs to the class of sulfonic acids. This compound is characterized by its sulfonyl and azo functional groups, which contribute to its unique chemical properties and reactivity. It is commonly used in various industrial applications, including dyes and pigments, due to its vibrant color and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- typically involves multiple steps, including sulfonation, diazotization, and azo coupling reactions. The process begins with the sulfonation of a suitable aromatic precursor, followed by the introduction of methoxy and methyl groups through electrophilic substitution reactions. Diazotization of the resulting intermediate is then carried out using sodium nitrite and hydrochloric acid, forming a diazonium salt. This salt is subsequently coupled with another aromatic compound containing sulfonyl and ethyl groups to form the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- involves its interaction with molecular targets through its functional groups. The sulfonyl and azo groups can participate in various chemical interactions, such as hydrogen bonding, electrostatic interactions, and covalent bonding. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 4-((2-(sulfooxy)ethyl)sulfonyl)-2-methyl-5-methoxy-: Similar structure but lacks the azo group.
Benzenesulfonic acid, 5-methoxy-4-((2-methoxy-5-methylphenyl)azo)-2-methyl-: Similar structure but lacks the sulfooxyethyl group.
Uniqueness
Benzenesulfonic acid, 5-methoxy-4-((2-((2-methoxy-5-methyl-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-1,3-dioxobutyl)amino)-2-methyl- is unique due to the presence of both sulfonyl and azo functional groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Eigenschaften
CAS-Nummer |
23807-34-3 |
|---|---|
Molekularformel |
C22H27N3O13S3 |
Molekulargewicht |
637.7 g/mol |
IUPAC-Name |
5-methoxy-4-[[2-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C22H27N3O13S3/c1-12-9-16(18(37-5)10-19(12)39(28,29)7-6-38-41(33,34)35)24-25-21(14(3)26)22(27)23-15-8-13(2)20(40(30,31)32)11-17(15)36-4/h8-11,21H,6-7H2,1-5H3,(H,23,27)(H,30,31,32)(H,33,34,35) |
InChI-Schlüssel |
OJMKGXPNUQLRAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)OC)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)C)S(=O)(=O)CCOS(=O)(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)




![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)





![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)


